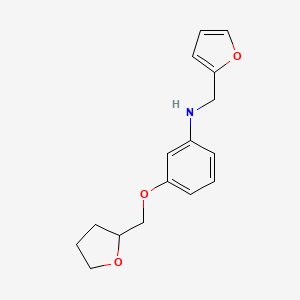
N-(2-Furylmethyl)-3-(tetrahydro-2-furanylmethoxy)aniline
Descripción general
Descripción
N-(2-Furylmethyl)-3-(tetrahydro-2-furanylmethoxy)aniline, also known as NFMTA, is an aromatic amine that is widely used in the synthesis of various drugs, including analgesics, anti-depressants, and anticonvulsants. NFMTA has been studied extensively in the past few decades due to its unique properties, which make it a valuable tool in the laboratory.
Aplicaciones Científicas De Investigación
Aniline Derivatives in Synthetic Applications
Aniline and its derivatives play a crucial role in the synthesis of dyes, pharmaceuticals, and polymers. The production and application of aniline-based compounds have been extensively studied due to their importance in industrial chemistry and material science. For example, aniline acts as a precursor for the synthesis of numerous dyes and is integral in the manufacture of rubber processing chemicals, such as accelerators and antioxidants (Skeen, 1948).
Environmental and Catalytic Studies
In environmental applications, aniline derivatives are examined for their role in CO2 fixation processes. The chemical fixation of CO2 with aniline derivatives presents a novel avenue for synthesizing value-added chemicals, demonstrating the potential of aniline-based compounds in contributing to sustainable chemical processes (Vessally et al., 2017).
Biological and Pharmacological Research
Although excluding direct applications in drug use and side effects, the study of aniline derivatives extends into exploring their genotoxic activities. Understanding the genotoxic potential of aniline and its metabolites is crucial for assessing their safety and environmental impact. Research in this area contributes to our knowledge of how these compounds interact with biological systems, which is essential for developing safer chemicals and for environmental monitoring (Bomhard & Herbold, 2005).
Material Science and Engineering
Aniline derivatives are also significant in material science, particularly in the development of conducting polymers and self-healing materials. For instance, polyaniline and its derivatives have been explored for their electrical conductivity and potential applications in sensors, batteries, and other electronic devices. The versatility of aniline-based compounds underscores their importance in advancing material science technologies (Ates & Sarac, 2009).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-4-13(17-11-15-6-2-8-18-15)10-14(5-1)20-12-16-7-3-9-19-16/h1-2,4-6,8,10,16-17H,3,7,9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFXRYXHRAUJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Furylmethyl)-3-(tetrahydro-2-furanylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



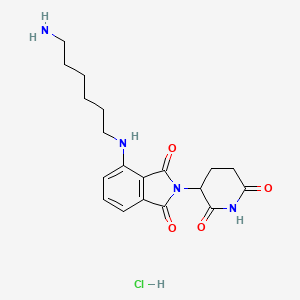
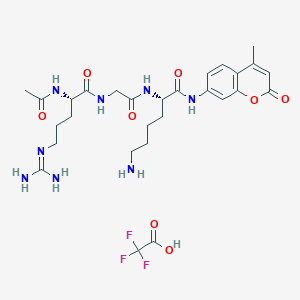
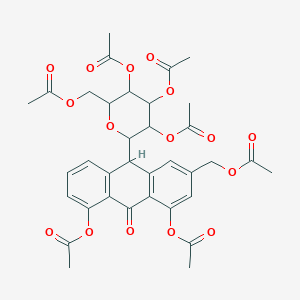
![4-(4-[2,2']Bithiophenyl-5-yl-5-cyano-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanylmethyl)-N-[2-(1H-indol-3-yl)-ethyl]-benzenesulfonamide](/img/structure/B1451169.png)
![2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1451171.png)
![2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451173.png)
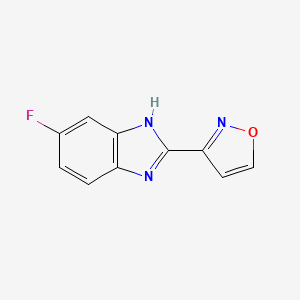
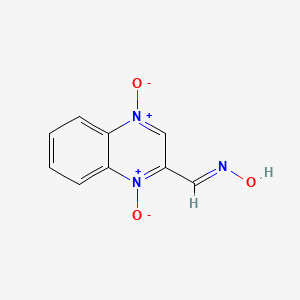
![(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1451177.png)
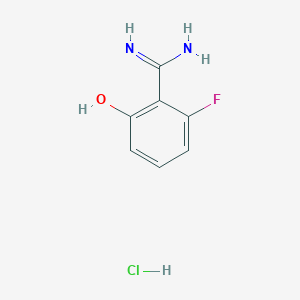
![2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451180.png)
![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)
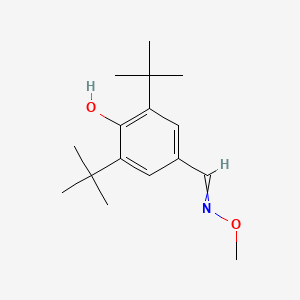
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1451185.png)